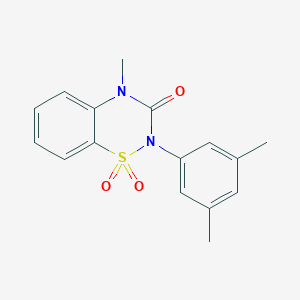
2-(3,5-dimethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule. The presence of the “dihydro-2H-1lambda6,2,4-benzothiadiazine” moiety suggests that it might be a heterocyclic compound containing nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such complex molecules usually involves multiple steps and various types of chemical reactions. For instance, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These techniques provide information about the types of atoms present in the molecule, their connectivity, and the functional groups .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. For instance, the presence of an ester or amide group can make the compound susceptible to hydrolysis. Similarly, the presence of a double bond can make the compound undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like solubility, melting point, boiling point, etc., can be predicted based on its structure and functional groups. For example, the presence of polar functional groups can increase the solubility of the compound in polar solvents .Safety and Hazards
Orientations Futures
The future research directions for a compound depend on its potential applications. If the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has unique chemical reactivity, it could be used to develop new synthetic methodologies .
Propriétés
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-8-12(2)10-13(9-11)18-16(19)17(3)14-6-4-5-7-15(14)22(18,20)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXVQTXQAFLARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-6-(4-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B6582706.png)
![2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B6582710.png)
![(3E)-3-{[(3,5-dimethoxyphenyl)amino]methylidene}-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B6582712.png)

![(2,4-dimethylphenyl)[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B6582728.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B6582736.png)
![3-(4-methoxyphenyl)-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6582747.png)
![3-{[(2-chlorophenyl)methyl]amino}-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-dihydropyrazin-2-one](/img/structure/B6582751.png)
![ethyl 2-[2-(6-chloro-1,1-dioxo-4-phenyl-2H-1lambda6,2,3-benzothiadiazin-2-yl)acetamido]benzoate](/img/structure/B6582764.png)
![4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-2-phenyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582766.png)
![4-[(3-chlorophenyl)methyl]-2-(3-methoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6582777.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({1-[(2-methoxyphenyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582797.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[8-oxo-6-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B6582798.png)
